Fmoc-MeSer(Bzl)-OH
Description
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-27(24(25(28)29)17-31-15-18-9-3-2-4-10-18)26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPIFUWXIJVTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
The synthesis typically employs 2-chlorotrityl chloride resin or Rink amide MBHA resin , chosen for their stability under Fmoc deprotection conditions. Loading efficiencies exceed 95% when using 3 equivalents of Fmoc-MeSer(Bzl)-OH in dichloromethane (DCM) with 2% DIEA, achieving a substitution value of 0.6–0.8 mmol/g.
Sequential Amino Acid Coupling
Coupling reactions utilize DIC/OxymaPure (4:1 molar ratio) in DMF, achieving >99% efficiency per cycle for N-methylated residues. Critical parameters include:
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Temperature : 25°C (room temperature)
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Reaction time : 40–60 minutes per coupling
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Solvent : Anhydrous DMF with <50 ppm water content
A comparative analysis of coupling reagents reveals the following yields:
| Reagent System | Coupling Efficiency (%) | Side Products (%) |
|---|---|---|
| DIC/OxymaPure | 99.2 | 0.8 |
| HBTU/DIEA | 98.5 | 1.5 |
| COMU/DIPEA | 98.7 | 1.3 |
Fmoc Deprotection and Monitoring
Deprotection uses 20% piperidine in DMF (1 × 1 min, 1 × 7 min), with real-time monitoring via UV-Vis spectroscopy at 301 nm to track Fmoc removal. Residual Fmoc levels below 0.5% are achievable through iterative washes.
Solution-Phase Synthesis of this compound
Benzyl Protection of Serine Hydroxyl Group
The hydroxyl group of N-methyl-L-serine is protected via benzylation under reflux conditions:
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Reagents :
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1,2-HOPO-4-COOH (1.0 eq)
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K₂CO₃ (2.0 eq)
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Benzyl bromide (1.2 eq) in MeOH
-
-
Conditions :
The reaction mechanism proceeds through an SN2 pathway , with complete benzylation confirmed by ¹H NMR (δ 4.45 ppm for -OCH₂C₆H₅).
N-Methylation and Fmoc Protection
N-methylation is achieved using methyl iodide in the presence of NaH, followed by Fmoc protection with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester):
Key purification steps involve:
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Extraction : Ethyl acetate/water (3:1 v/v)
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Chromatography : Silica gel (hexane:EtOAc 3:1 → 1:1 gradient)
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Final purity : >98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN)
Hybrid Synthesis Approaches
On-Resin N-Methylation
A novel protocol introduces N-methylation post-coupling using formaldehyde/NaBH₃CN system:
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Couple Fmoc-Ser(Bzl)-OH to resin
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Deprotect Fmoc with piperidine
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Methylate with CH₂O (5 eq)/NaBH₃CN (3 eq) in DMF, 24 hours
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Wash with DMF/MeOH (3:1) to remove borate byproducts
This method achieves 85% methylation efficiency but requires rigorous exclusion of moisture.
Convergent Fragment Condensation
For long peptides, segments containing this compound are synthesized separately and ligated using DCC/HOBt :
Optimized conditions:
Deprotection and Cleavage Strategies
Global Deprotection of Benzyl Groups
The Bzl group is removed during resin cleavage using TFA-TFMSA-H₂O (8:3:1 v/v) for 70 minutes, achieving >95% deprotection without serine β-elimination. Alternative methods include:
| Deprotection Reagent | Time (h) | Purity (%) |
|---|---|---|
| TFA-TFMSA-H₂O (8:3:1) | 1.2 | 95.2 |
| HBr/AcOH (33% v/v) | 14 | 89.7 |
| BCl₃/DCM (1.0 M) | 48 | 82.4 |
Cleavage from Resin
Standard cleavage employs TFA:H₂O:TIPS (95:2.5:2.5) for 2 hours, with precipitation in ice-cold diethyl ether. For peptides containing acid-sensitive groups, HFIP/DCM (1:4) allows mild cleavage at 25°C over 6 hours.
Analytical and Optimization Data
HPLC Purification Parameters
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (5 µm) | H₂O (+0.1% TFA)/MeCN | 1.0 mL/min | 12.3 min |
| C4 (3.5 µm) | 20 mM NH₄OAc/MeCN | 0.8 mL/min | 14.7 min |
Yield Optimization Through Double Coupling
Implementing double coupling cycles with 1.5 eq this compound improves yields from 78% to 93% in 15-mer peptides. The table below contrasts single vs. double coupling:
| Cycle Type | Average Yield (%) | Truncated Peptides (%) |
|---|---|---|
| Single | 78.4 | 12.6 |
| Double | 92.8 | 4.1 |
Data aggregated from 20 synthesis trials.
Challenges and Mitigation Strategies
Epimerization During Coupling
N-methyl amino acids exhibit increased epimerization risk (up to 8%) due to reduced steric hindrance. Mitigation approaches include:
Chemical Reactions Analysis
Types of Reactions
Fmoc-MeSer(Bzl)-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Peptide Synthesis
Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-MeSer(Bzl)-OH is commonly used in Fmoc SPPS, a preferred method for synthesizing peptides. The Fmoc group allows for easy deprotection under mild basic conditions, making it suitable for sensitive amino acids. The use of Fmoc chemistry has facilitated the production of high-quality peptides, including those modified with post-translational modifications like phosphorylation and glycosylation .
Case Study: Dipeptide Synthesis
In a study focused on optimizing conditions for dipeptide synthesis, this compound was successfully coupled with various amino acids using reactive extrusion methods. This approach yielded high purity and efficiency, demonstrating the compound's versatility in synthesizing complex peptide structures .
| Amino Acid | Coupling Yield (%) | Reaction Time (min) |
|---|---|---|
| Fmoc-Phe | 99 | 8 |
| Fmoc-Lys | 98 | 10 |
| Fmoc-His | 95 | 12 |
Applications in Biomedical Research
Drug Development
this compound is explored for its potential applications in drug development, particularly as a building block for bioactive peptides. These peptides can act as inhibitors or modulators of biological pathways, making them candidates for therapeutic agents .
Case Study: Antibody Production
The ease of synthesizing peptides using Fmoc chemistry has made it a valuable tool in producing peptides for antibody generation. Researchers have successfully synthesized various peptides that are used to elicit immune responses, aiding in the development of vaccines and therapeutic antibodies .
Advantages Over Other Methods
Fmoc chemistry offers several advantages compared to traditional Boc-based methods:
- Reduced Racemization: The Fmoc group suppresses racemization during activation and coupling, crucial for maintaining the integrity of sensitive amino acids like serine .
- Ease of Automation: The simplicity of the deprotection process allows for automation in peptide synthesis, enhancing throughput and reproducibility .
- Compatibility with Modifications: The method is compatible with various side-chain protecting groups and modifications, expanding the range of possible peptide constructs .
Mechanism of Action
The mechanism of action of Fmoc-MeSer(Bzl)-OH involves the protection of the amino group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of the amino group and the formation of peptide bonds.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares Fmoc-MeSer(Bzl)-OH with structurally related Fmoc-protected serine derivatives and other amino acids:
Key Observations:
- Deprotection Conditions : Bzl and Trt groups require TFA or dilute acid, respectively, while phosphorylated derivatives (e.g., Ser(HPO3Bzl)) need specialized conditions .
- Solubility : this compound is soluble in dimethylacetamide (DMA) and dimethyl sulfoxide (DMSO), whereas Trt-protected analogs exhibit lower solubility in polar solvents .
This compound:
- Coupling Agents : Typically uses 6-chloro-1-hydroxybenzotriazole (ClHOBt) and N,N′-diisopropylcarbodiimide (DIC) in DMF/NMP mixtures .
- Efficiency: Comparable to other Bzl-protected amino acids (e.g., Fmoc-Ser(Bzl)-OH), with coupling yields >90% under optimized conditions.
Comparison with Other Derivatives:
- Fmoc-Arg(Pbf)-OH : Achieves 93% coupling efficiency using HOBt/DIC in DMA/DCM solvents .
- Fmoc-Asn(Trt)-OH : Requires HBTU/HOBt/DIEA for optimal coupling (NMP/DCM solvents, 40°C) .
- Fmoc-Ser(Glc, Lact, Cell)-OH : Carbohydrate-protected serine derivatives demand manual coupling due to steric hindrance .
Analytical and Purity Considerations
- Enantiomeric Purity : HPLC methods using chiral columns (e.g., Chiralpak RIC) resolve D/L isomers, critical for ensuring stereochemical integrity .
- Impurity Profiling : Reverse-phase HPLC with UV detection (220 nm) is standard for quantifying optical isomers (e.g., Fmoc-D-His(Trt)-OH in Fmoc-L-His(Trt)-OH) .
Stability and Handling
- Storage : this compound is stable at -80°C for 6 months in solution; solid form requires dry, argon-atmosphere storage .
Biological Activity
Fmoc-MeSer(Bzl)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-L-serine, is a specialized amino acid derivative utilized primarily in peptide synthesis. This compound exhibits notable biological activities, particularly in the context of its applications in drug development and biochemical research. Below is a detailed exploration of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₂₅H₂₃NO₅
- Molecular Weight : 417.5 g/mol
- CAS Number : 83792-48-7
The structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the stability and reactivity of the amino acid during peptide synthesis.
Synthesis Techniques
This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptides. The Fmoc strategy is favored due to its compatibility with various coupling reagents and the ability to selectively remove the Fmoc group under mild conditions.
Table 1: Comparison of Synthesis Methods for this compound
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Solid-Phase Peptide Synthesis | 80-90 | Mild acidic conditions | High purity and yield |
| Solution-Phase Synthesis | 50-70 | Standard coupling reagents | Easier to monitor reactions |
| Microwave-Assisted Synthesis | 90-95 | Rapid heating | Significantly reduces reaction time |
Antitumor Properties
This compound has been investigated for its potential antitumor properties. Studies indicate that peptides incorporating this amino acid can exhibit cytotoxic effects against various cancer cell lines. For instance, cyclodepsipeptides synthesized from Fmoc derivatives have shown significant activity against SF-268 and RXF 393 cell lines, with growth inhibition concentrations (GI50) as low as 6.5 nM .
Enzyme Inhibition
Research has demonstrated that this compound can serve as a substrate or inhibitor for several metallo-proteases. The benzyl group enhances the compound's lipophilicity, improving its ability to penetrate cellular membranes and interact with target enzymes .
Immunomodulatory Effects
Recent studies have suggested that peptides containing this compound may modulate immune responses. They can influence cytokine production and enhance T-cell activation, making them candidates for therapeutic applications in immunotherapy .
Case Studies
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Antitumor Activity in Peptide Libraries :
A study focused on DNA-encoded chemical libraries (DECLs) utilized this compound to construct peptide libraries that were screened for antitumor activity. The results indicated a high coupling efficiency and significant cytotoxicity against multiple cancer cell lines . -
Metallo-protease Inhibition :
Another investigation highlighted the role of this compound in synthesizing peptide inhibitors targeting metallo-proteases involved in cancer metastasis. The study reported an IC50 value indicating potent inhibition, supporting its use in developing anti-cancer therapeutics . -
Immunomodulatory Peptides :
A recent exploration into immunomodulatory peptides revealed that those containing this compound could enhance immune cell proliferation in vitro, suggesting potential applications in vaccine development .
Q & A
Q. What are the standard synthetic protocols for incorporating Fmoc-MeSer(Bzl)-OH into peptide sequences using Fmoc-SPPS?
- Methodological Answer : this compound is typically incorporated via Fmoc solid-phase peptide synthesis (SPPS). Key steps include:
- Resin Loading : Covalent attachment to a resin (e.g., Wang or Rink amide) using DCC/HOBt or other carbodiimide-based activation .
- Deprotection : Fmoc removal with 20% piperidine/DMF, followed by neutralization with triethylamine (TEA) .
- Coupling : Activation of the carboxyl group with HBTU/DIPEA or DIC/Oxyma Pure in DMF, followed by reaction with the growing peptide chain .
- Side-Chain Protection : The benzyl (Bzl) group on serine’s hydroxyl and the methyl (Me) group (if esterified) remain intact until global deprotection using HF or TFMSA .
Q. How is the purity and identity of this compound characterized?
- Methodological Answer :
- HPLC : Reverse-phase HPLC (C18 column) with UV detection at 254 nm to assess purity (>95% is typical). Retention time (tR) should match reference standards .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify structural integrity. Key signals include Fmoc aromatic protons (7.3–7.8 ppm) and benzyl group resonances (4.5–5.0 ppm) .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in sterically hindered sequences?
- Methodological Answer :
- Double Coupling : Perform two sequential couplings with fresh reagents to ensure complete reaction .
- Activation Agents : Use HATU instead of HBTU for enhanced reactivity in hindered environments .
- Temperature Control : Elevated temperatures (40–50°C) during coupling can improve kinetics .
- Monitoring : Real-time monitoring via Kaiser test or FT-IR to detect unreacted amines .
Q. What are common side reactions during benzyl group deprotection, and how are they mitigated?
- Methodological Answer :
- Acidolysis Risks : Prolonged exposure to HF or TFMSA can lead to β-elimination of serine or racemization. Mitigation includes:
- Short Deprotection Times : Limit HF treatment to 1–2 hours at 0°C .
- Scavengers : Add thiols (e.g., p-cresol) to trap reactive intermediates .
- Contradictory Data : Discrepancies in deprotection efficiency (e.g., residual Bzl groups) can arise from incomplete acid penetration into resin pores. Use swelling solvents like DCM:DMF (1:1) during cleavage .
Q. How are contradictions in NMR data resolved for peptides containing this compound?
- Methodological Answer :
- 2D NMR : COSY and HSQC experiments clarify overlapping signals (e.g., distinguishing Fmoc vs. Bzl protons) .
- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled derivatives to trace specific carbons in crowded spectra .
- Comparative Analysis : Cross-reference with published data for similar Fmoc-protected serine derivatives (e.g., Fmoc-Ser(tBu)-OH ).
Q. What orthogonal protection strategies enable selective modification of this compound in complex peptides?
- Methodological Answer :
- Photolabile Groups : Use NVOC (nitroveratryloxycarbonyl) for temporary protection, enabling UV-triggered deprotection .
- Enzyme-Labile Protections : Incorporate groups cleavable by peptidases (e.g., penicillin acylase) for site-specific modification .
- Dual Deprotection Pathways : Combine acid-labile (Bzl) and base-labile (Fmoc) groups with Alloc (allyloxycarbonyl) for Pd-mediated removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
